molecular formula C20H33NO2S B11330933 N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)acetamide CAS No. 861639-84-1

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)acetamide

Cat. No.: B11330933
CAS No.: 861639-84-1
M. Wt: 351.5 g/mol
InChI Key: BZQNDPCRIURTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE is a complex organic compound with a molecular formula of C18H31NOS This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring and the thiophene ring. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]AMINE
  • **N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]CARBAMATE

Uniqueness

Compared to similar compounds, N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H31NO3SC_{19}H_{31}NO_3S and a molecular weight of approximately 363.53 g/mol. The structure includes a thiophene moiety and an acetamide functional group, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC19H31NO3SC_{19}H_{31}NO_3S
Molecular Weight363.53 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2(CCOC(C2)(C)C)C(C)C

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. In vitro assays have shown inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Animal models have demonstrated that it can reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : In cancer research, the compound has shown cytotoxic effects on certain cancer cell lines. Studies indicate that it may induce apoptosis through the activation of specific caspases.

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The thiophene group may interact with specific enzymes involved in metabolic pathways, altering their activity.
  • Inhibition of Signal Transduction Pathways : Evidence suggests that the compound may inhibit key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study in Antimicrobial Resistance :
    A study conducted on resistant strains of Staphylococcus aureus demonstrated that the compound could restore sensitivity to commonly used antibiotics when administered in combination therapy.
  • Cancer Treatment Exploration :
    In a preclinical trial involving breast cancer models, the compound exhibited significant tumor reduction compared to control groups, warranting further investigation into its use as an adjunct therapy.

Properties

CAS No.

861639-84-1

Molecular Formula

C20H33NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C20H33NO2S/c1-15(2)20(10-12-23-19(5,6)14-20)9-11-21(17(4)22)16(3)18-8-7-13-24-18/h7-8,13,15-16H,9-12,14H2,1-6H3

InChI Key

BZQNDPCRIURTJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCN(C(C)C2=CC=CS2)C(=O)C

solubility

51.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.